2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid
Overview
Description
2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under various conditions. One common method involves the reaction of 2-aminophenol with methyl anthranilate in the presence of a dehydrating agent like polyphosphoric acid . Another method includes the use of aldehydes or ketones with 2-aminophenol under acidic or basic conditions to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalysts to improve yield and efficiency. For example, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the synthesis of benzoxazole derivatives . These methods are designed to be more eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits specific enzymes and pathways involved in cell proliferation and survival, such as topoisomerase inhibition and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the methyl and carboxylic acid groups, resulting in different biological activities.
7-Methylbenzoxazole: Lacks the amino and carboxylic acid groups, affecting its reactivity and applications.
4-Carboxybenzoxazole: Lacks the amino and methyl groups, leading to variations in its chemical behavior and uses.
Uniqueness
2-Amino-7-methyl-1,3-benzoxazole-4-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which enhance its solubility and reactivity. The methyl group at the 7-position also contributes to its distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-7-methyl-1,3-benzoxazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-4-2-3-5(8(12)13)6-7(4)14-9(10)11-6/h2-3H,1H3,(H2,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVZUKVLPZFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)N=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242573 | |
Record name | 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820683-75-7 | |
Record name | 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820683-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoxazolecarboxylic acid, 2-amino-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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